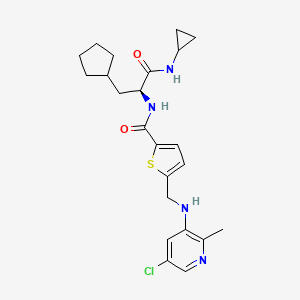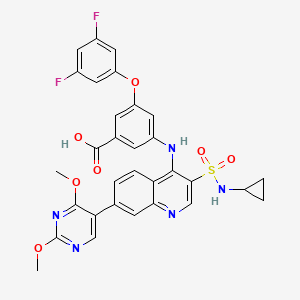
GSK864
描述
GSK864 is an allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1; IC50s = 9, 15, and 17 nM for IDH1 mutants R132C, R132H, and R132G, respectively). It is moderately selective for mutant IDH1 over wild-type IDH1 and IDH2 mutants/wild-type. This compound causes a dose-dependent reduction in 2-hydroxyglutarate and overcomes the block of differentiation in acute myeloid leukemia (AML) cells expressing mutant IDH1.1 It reduces the number of leukemic blasts in mice with AML xenografts. See the Structural Genomics Consortium (SGC) website for more information.
This compound is a potent and selective inhibitor of mutant IDH1. This compound inhibits IDH1 mutants R132C/R132H/R132G with IC50 values of 9/15/17 nM, respectively, and is moderately selective over wild-type IDH1 and IDH2 mutants/wild-type. Treatment of R132C IDH1 mutant HT-1080 cells for 24 hours with this compound results in a dose-dependent reduction of 2-hydroxyglutarate (2-HG), which is not observed with GSK990, a structurally similar compound which is inactive as an IDH1 inhibitor. This compound has been shown to be selective in vitro for IDH1 over other classes of proteins (7TMs, ion channels, kinases) and chemoproteomic studies with GSK321, an analog of this compound, confirm selective binding of IDH1 by this chemical series. This compound has a pharmacokinetic profile suitable for in vivo studies.
科学研究应用
癌症研究:诱导细胞凋亡
GSK864 已被确定为异柠檬酸脱氢酶 1 (IDH1) 的一种强效且选择性的变构抑制剂 {svg_1}。在癌症研究中,它被用于降低肿瘤细胞的活力并刺激凋亡。这种应用在研究 IDH1 突变相关的癌症(例如神经胶质瘤和急性髓性白血病)中尤其重要。
代谢研究:抑制 2-羟基戊二酸的产生
该化合物有效抑制 HT-1080 细胞中胞内 2-羟基戊二酸 (2-HG) 的产生 {svg_2}。这在代谢研究中具有重要意义,因为 2-HG 水平升高与多种癌症形式有关,并且是 IDH1 突变的生物标志物。
酶学:IDH1 的变构抑制
This compound 结合到 IDH1 野生型和突变型两种形式的变构位点,使它们在催化上失活 {svg_3}。这种应用对酶学研究至关重要,因为它提供了对酶调节和靶向疗法开发的见解。
药代动力学:生物利用度研究
该化合物具有适合体内研究的药代动力学特征,使其成为研究药物吸收、分布、代谢和排泄 (ADME) 的宝贵工具 {svg_4}.
化学生物学:蛋白质相互作用研究
对 this compound 的类似物 GSK321 的化学生物学研究证实了该化学系列对 IDH1 的选择性结合 {svg_5}。这种应用有助于理解小分子与蛋白质之间的相互作用,这对药物发现和开发至关重要。
结构基因组学:探针开发
作为一种化学探针,this compound 被用于结构基因组学中研究蛋白质及其复合体的三维结构 {svg_6}。它有助于阐明 IDH1 的结构功能关系,并可用于开发更有效的抑制剂。
作用机制
Target of Action
GSK864, also known as (S)-1-(4-fluorobenzyl)-N3-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,7-dicarboxamide, is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme . The primary targets of this compound are the IDH1 mutants R132C, R132H, and R132G . These mutations are often found in several types of cancer, including acute myeloid leukemia and glioma .
Mode of Action
This compound acts as an allosteric inhibitor of the mutant IDH1 enzyme . It binds to the enzyme in a non-competitive manner, changing the enzyme’s conformation and reducing its activity . This results in a decrease in the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is overproduced by the mutant IDH1 enzyme .
Biochemical Pathways
The inhibition of mutant IDH1 by this compound affects the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid (TCA) cycle . The IDH1 enzyme normally catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (α-KG) in the cytoplasm . The r132 mutations cause the enzyme to instead convert α-kg to 2-hg . By inhibiting the mutant IDH1 enzyme, this compound prevents the accumulation of 2-HG, thereby reducing its oncogenic effects .
Pharmacokinetics
This suggests that the compound has acceptable absorption and distribution characteristics, is metabolized in a manner that maintains its efficacy, and is excreted in a reasonable timeframe .
Result of Action
The primary result of this compound’s action is a dose-dependent reduction in the levels of 2-HG in cells expressing the mutant IDH1 enzyme . This can lead to the reversion of the oncogenic effects of 2-HG, including epigenetic dysregulation and blockage of cellular differentiation . In a xenograft model, this compound has been shown to reduce the number of leukemic blasts .
属性
IUPAC Name |
(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN6O4/c1-17-12-21(13-18(2)25(17)41-4)34-27(38)24-22-15-36(28(39)23-6-5-11-33-23)16-30(3,29(32)40)26(22)37(35-24)14-19-7-9-20(31)10-8-19/h5-13,33H,14-16H2,1-4H3,(H2,32,40)(H,34,38)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCNNEYLFOQFSW-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(C[C@]3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of GSK864 and what are its downstream effects?
A1: this compound is an allosteric inhibitor specifically targeting mutant IDH1 [, , , , , , , ]. Mutant IDH1 reduces α-ketoglutarate (αKG) to 2-hydroxyglutarate (2HG), an oncometabolite. By inhibiting mutant IDH1, this compound reduces 2HG production. This, in turn, can impact epigenetic regulation, cellular proliferation, and potentially reverse the tumor-promoting effects of 2HG [, , , ].
Q2: How does this compound affect the tumor microenvironment?
A2: Research suggests that this compound can attenuate vascular-endothelial tube formation, a crucial step in angiogenesis, when applied to the secretome of IDH1 mutant fibrosarcoma cells. This suggests that this compound may hinder oncogenic angiogenesis stimulated by the tumor microenvironment [].
Q3: Does 2HG play a role in this compound's mechanism of action?
A3: Yes, studies show that exogenous 2HG can reverse the inhibitory effects of this compound on vascular-endothelial tube formation. This highlights the importance of 2HG in oncogenic angiogenesis and suggests that targeting both the mutant IDH1 enzyme and 2HG production may be necessary for effective treatment [].
Q4: What are the potential benefits of combining this compound with other epigenetic therapies?
A4: Research indicates that combining this compound with Belinostat, a histone deacetylase (HDAC) inhibitor, demonstrates synergistic effects against IDH1-mutant glioma cells. This combination induces cell cycle arrest and apoptosis, potentially through the activation of inflammatory and unfolded protein response pathways [, ].
Q5: Has this compound shown any off-target effects?
A5: Yes, one study identified this compound as a potent inhibitor of the efflux transporter ATP-binding cassette subfamily G member 2 (ABCG2) []. This off-target effect could potentially influence drug accumulation and efficacy in certain contexts.
Q6: What is the significance of identifying KDM6A/B as targets affected by this compound?
A6: Research shows that CRISPR/Cas9-mediated ablation of KDM6A and KDM6B genes mimics the effects of this compound in IDH1-mutant cells. This suggests that KDM6A/B, which are histone demethylases, might be downstream effectors of this compound's action [].
Q7: Has this compound been tested in in vivo models?
A7: Yes, this compound has shown efficacy in preclinical studies using orthotopic mouse models of IDH1-mutant glioma. Treatment with this compound alone, and in combination with Belinostat, resulted in decreased tumor growth and increased survival [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


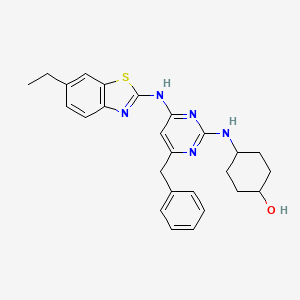

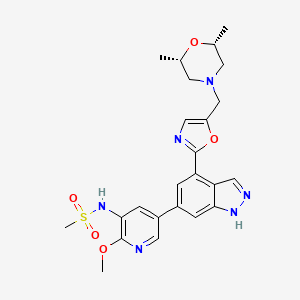
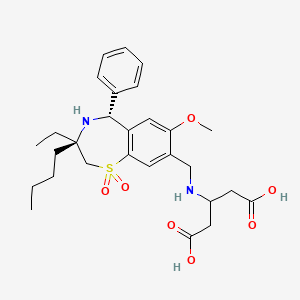
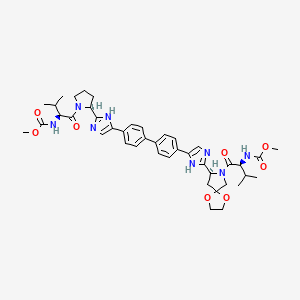
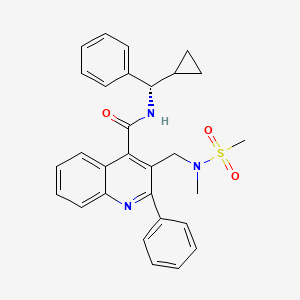
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)
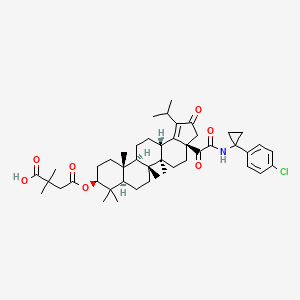
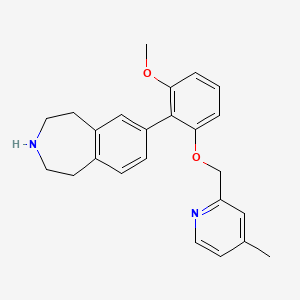

![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)
![(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B607806.png)
